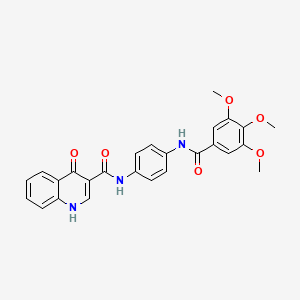
8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2 is a 13C-labeled derivative of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl. This compound is primarily used for research purposes, particularly in the fields of chemistry and biology. The labeling with 13C allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2 involves several steps, starting with the preparation of theophylline derivatives. The key steps include:
Fluorination: Introduction of the fluorine atom into the benzyl group.
Methylsulfonylation: Addition of the methylsulfonyl group to the theophylline core.
13C Labeling: Incorporation of the 13C isotope into the compound.
The reaction conditions typically involve the use of specific reagents and catalysts to ensure high yield and purity. The exact conditions can vary depending on the desired scale and purity requirements.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors and purification systems to produce the compound in bulk while maintaining high purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium iodide (NaI) and other halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2 has several scientific research applications:
Chemistry: Used as a probe in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2 involves its interaction with specific molecular targets. The 13C labeling allows for detailed tracking and analysis of the compound within biological systems. The molecular pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-(o-Fluoro-benzyl)theophylline: The non-labeled version of the compound.
8-(o-Fluoro-benzyl)theophylline methylsulfonyl: Without the 13C labeling.
Theophylline derivatives: Various derivatives with different functional groups.
Uniqueness
The primary uniqueness of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2 lies in its 13C labeling, which allows for advanced analytical techniques such as NMR spectroscopy. This makes it particularly valuable for detailed molecular studies and research applications.
Eigenschaften
Molekularformel |
C15H15FN4O4S |
|---|---|
Molekulargewicht |
368.36 g/mol |
IUPAC-Name |
9-[(2-fluorophenyl)methyl]-1,3-di((113C)methyl)-8-methylsulfonylpurine-2,6-dione |
InChI |
InChI=1S/C15H15FN4O4S/c1-18-12-11(13(21)19(2)15(18)22)17-14(25(3,23)24)20(12)8-9-6-4-5-7-10(9)16/h4-7H,8H2,1-3H3/i1+1,2+1 |
InChI-Schlüssel |
LOASVMSZPWJMRK-ZDOIIHCHSA-N |
Isomerische SMILES |
CS(=O)(=O)C1=NC2=C(N1CC3=CC=CC=C3F)N(C(=O)N(C2=O)[13CH3])[13CH3] |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=C(N2CC3=CC=CC=C3F)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)


![(2S)-2-[[(1S)-5-[6-[[4-[[(2S)-1-[[(2S)-1-(3-azidopropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl]amino]hexanoyl-[(3-chlorophenyl)methyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12372878.png)
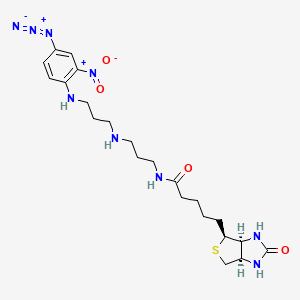
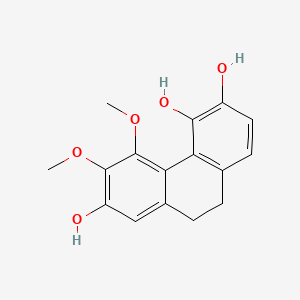

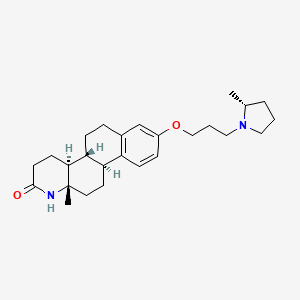



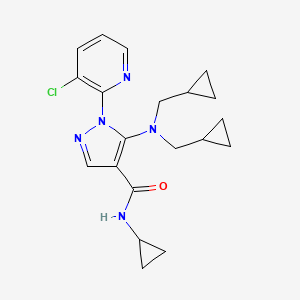
![[(1R,2R,13S,14S,24R)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B12372925.png)
